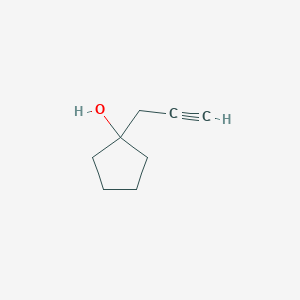

1-(Prop-2-yn-1-yl)cyclopentanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-prop-2-ynylcyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-2-5-8(9)6-3-4-7-8/h1,9H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFBVHCPRWIEACF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1(CCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50454130 | |

| Record name | 1-(prop-2-ynyl)cyclopentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19135-07-0 | |

| Record name | 1-(prop-2-ynyl)cyclopentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 1-(Prop-2-yn-1-yl)cyclopentanol from Cyclopentanone

Abstract

This technical guide provides a comprehensive, in-depth protocol for the synthesis of 1-(prop-2-yn-1-yl)cyclopentanol, a valuable tertiary propargyl alcohol intermediate in medicinal chemistry and materials science. The synthesis is achieved through the nucleophilic addition of a propargyl organometallic species to cyclopentanone. We will focus on the widely utilized and robust Grignard reaction, detailing the mechanistic underpinnings, a step-by-step experimental procedure, critical safety considerations, and methods for product purification and characterization. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and well-validated methodology for accessing this versatile chemical building block.

Introduction and Strategic Importance

Propargyl alcohols are a class of organic compounds containing both a hydroxyl group and a carbon-carbon triple bond. This unique bifunctionality makes them exceptionally versatile synthons for further chemical transformations, including oxidation, reduction, participation in Povarov and Pauson-Khand reactions, and as key precursors for "click chemistry" via the copper-catalyzed azide-alkyne cycloaddition (CuAAC). The target molecule, this compound, incorporates the cyclopentane motif, a structural feature prevalent in numerous natural products and pharmacologically active compounds.[1][2]

The synthesis described herein proceeds via the alkynylation of a ketone, a fundamental and powerful carbon-carbon bond-forming reaction in organic chemistry.[3] By providing a detailed examination of the Grignard-mediated propargylation of cyclopentanone, this guide aims to equip scientists with the practical knowledge and theoretical understanding necessary for the successful and safe execution of this synthesis.

Reaction Principle and Mechanism

The core of this synthesis is the nucleophilic addition of a propargyl anion equivalent to the electrophilic carbonyl carbon of cyclopentanone.[4][5] The most common and cost-effective method for generating this nucleophile is through the formation of a Grignard reagent, propargylmagnesium bromide.[6]

The reaction proceeds in three distinct stages:

-

Formation of the Organometallic Nucleophile: Propargyl bromide is reacted with magnesium metal in an anhydrous ethereal solvent, such as tetrahydrofuran (THF) or diethyl ether. The magnesium atom inserts into the carbon-bromine bond, reversing the polarity (umpolung) of the propargyl carbon from electrophilic to strongly nucleophilic. This step is highly sensitive to moisture, as any protic source will quench the Grignard reagent.[4]

-

Nucleophilic Attack on the Carbonyl: The highly polarized carbon-oxygen double bond of cyclopentanone renders the carbonyl carbon electron-deficient and thus susceptible to attack. The nucleophilic propargyl group of the Grignard reagent adds to this carbon, breaking the C=O π-bond and forming a tetrahedral magnesium alkoxide intermediate.

-

Protonolysis (Work-up): The reaction is quenched by the addition of a mild acid, typically a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the alkoxide, yielding the desired tertiary alcohol, this compound, and water-soluble magnesium salts.[3][7] The use of a mild acid is crucial to prevent acid-catalyzed dehydration of the tertiary alcohol product.[7]

Detailed Experimental Protocol

Critical Safety Considerations

This procedure involves hazardous materials and requires strict adherence to safety protocols. All operations must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.

-

Propargyl Bromide: This reagent is highly flammable, toxic upon ingestion, a potent lachrymator (tear-producing agent), and causes severe skin burns and eye damage.[8][9] It is often supplied stabilized in a toluene solution, which is also highly flammable.[8][10] Handle with extreme care and ensure adequate ventilation.

-

Magnesium Turnings: A flammable solid that can ignite upon contact with water, especially when finely divided.

-

Anhydrous Ethers (THF, Diethyl Ether): Extremely flammable liquids with low flash points. They can also form explosive peroxides upon prolonged exposure to air and light.[4] Use freshly opened or distilled solvents and never distill to dryness.

-

Grignard Reaction: The formation of the Grignard reagent is exothermic and can become vigorous if the addition of the halide is too rapid. Ensure an efficient condenser and have an ice bath ready for cooling.

Reagents and Materials

| Reagent/Material | Formula | MW ( g/mol ) | Quantity | Moles | Notes |

| Magnesium Turnings | Mg | 24.31 | 2.9 g | 0.12 | Activate if necessary. |

| Propargyl Bromide (80% in toluene) | C₃H₃Br | 118.97 | 13.4 mL | 0.11 | Density of solution ≈ 1.38 g/mL. |

| Cyclopentanone | C₅H₈O | 84.12 | 8.4 g (8.9 mL) | 0.10 | Density ≈ 0.949 g/mL. |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 250 mL | - | From a solvent purification system or freshly opened bottle. |

| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | ~100 mL | - | For work-up. |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | For drying. |

| Iodine (optional) | I₂ | 253.81 | 1 crystal | - | For reaction initiation. |

Apparatus Setup

-

A 500 mL three-necked, round-bottomed flask, flame-dried under vacuum or oven-dried and assembled hot.

-

A magnetic stirrer and stir bar.

-

A reflux condenser fitted with a drying tube (e.g., filled with CaCl₂ or Drierite).

-

A 125 mL pressure-equalizing dropping funnel.

-

Rubber septa for sealing necks.

-

An inert gas line (Argon or Nitrogen) with a bubbler.

-

An ice-water bath.

Step-by-Step Synthesis Procedure

-

Preparation of the Grignard Reagent:

-

Place the magnesium turnings (2.9 g) into the flame-dried three-necked flask. Seal the flask and purge with inert gas for 10-15 minutes.

-

Add 50 mL of anhydrous THF via syringe.

-

In the dropping funnel, prepare a solution of propargyl bromide (13.4 mL of 80% solution in toluene) in 100 mL of anhydrous THF.

-

Add approximately 10 mL of the propargyl bromide solution to the stirring magnesium suspension. The reaction should initiate within a few minutes, indicated by bubbling and a gentle reflux. If no reaction occurs, add a single small crystal of iodine and/or gently warm the flask with a heat gun.

-

Once the reaction has started, add the remaining propargyl bromide solution dropwise at a rate that maintains a steady but controlled reflux.

-

After the addition is complete, continue stirring the gray-black mixture for an additional 30-60 minutes at room temperature to ensure complete formation of the reagent.

-

-

Addition of Cyclopentanone:

-

Cool the freshly prepared Grignard reagent to 0 °C using an ice-water bath.

-

Prepare a solution of cyclopentanone (8.9 mL) in 50 mL of anhydrous THF and add it to the dropping funnel.

-

Add the cyclopentanone solution dropwise to the cold, stirring Grignard reagent over 30-45 minutes. Maintain the internal temperature below 10 °C. A thick, off-white precipitate will form.

-

Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.

-

-

Work-up and Product Isolation:

-

Cool the reaction mixture back down to 0 °C in an ice bath.

-

Slowly and carefully quench the reaction by the dropwise addition of 100 mL of saturated aqueous ammonium chloride solution. This is an exothermic process; add slowly to control the effervescence. Stir until the magnesium salts are mostly dissolved.

-

Transfer the entire mixture to a 500 mL separatory funnel.

-

Separate the organic (upper) layer. Extract the aqueous layer twice with 50 mL portions of diethyl ether.

-

Combine all organic layers and wash them once with 50 mL of brine.

-

Dry the combined organic phase over anhydrous sodium sulfate, then filter or decant to remove the drying agent.

-

-

Purification:

Experimental Workflow Diagram

Sources

- 1. Catalytic asymmetric intramolecular propargylation of cyclopropanols to access the cuparane core - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Alkynylation - Wikipedia [en.wikipedia.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Grignard Reaction [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. thomassci.com [thomassci.com]

- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. Diverse synthesis of α-tertiary amines and tertiary alcohols via desymmetric reduction of malonic esters - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(Prop-2-yn-1-yl)cyclopentanol

Abstract: This technical guide provides a comprehensive overview of 1-(Prop-2-yn-1-yl)cyclopentanol, a versatile bifunctional molecule combining the structural features of a tertiary alcohol and a terminal alkyne. We delve into its core physicochemical properties, outline a robust synthetic methodology with mechanistic considerations, and provide a detailed spectroscopic profile. Furthermore, this guide explores the compound's chemical reactivity and highlights its significant potential as a building block in advanced organic synthesis and drug discovery, particularly through its application in bioorthogonal "click" chemistry. Safety and handling protocols are also discussed to ensure its proper use in a research and development setting.

Introduction

This compound (CAS No. 19135-07-0) is a valuable organic intermediate that belongs to the class of propargyl alcohols. Its structure is characterized by a cyclopentanol ring substituted at the tertiary carbon with a propargyl group (CH₂C≡CH). This unique arrangement confers dual functionality: the hydroxyl group (-OH) and the terminal alkyne (C≡CH). This bifunctionality makes it a highly attractive synthon for introducing both a rigid cycloalkyl scaffold and a reactive "handle" for subsequent chemical modifications.

The propargyl moiety is a privileged structural feature in medicinal chemistry, known for its role in targeting a range of therapeutic proteins and its utility as a synthetic intermediate.[1] The terminal alkyne is particularly significant due to its participation in highly efficient and specific reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[2][3] This reaction's reliability and biocompatibility have made it an indispensable tool in drug discovery, chemical biology, and materials science for covalently linking molecular fragments. This guide serves as a technical resource for researchers aiming to leverage the unique properties of this compound in their synthetic and drug development programs.

Physicochemical Properties

The physical and chemical properties of this compound are derived from its constituent parts: the cyclopentyl ring, the tertiary alcohol, and the propargyl group. While specific experimental data for this compound is sparse, its properties can be reliably inferred from related structures and computational models.

| Property | Value / Description | Source |

| CAS Number | 19135-07-0 | [4] |

| Molecular Formula | C₈H₁₂O | ChemScene |

| Molecular Weight | 124.18 g/mol | ChemScene |

| Appearance | Expected to be a colorless to pale yellow liquid at room temperature. | Inferred |

| Boiling Point | Estimated to be higher than cyclopentanol (140.4 °C) due to increased molecular weight. | [5] |

| Density | Estimated to be slightly higher than cyclopentanol (~0.95 g/mL). | [5] |

| Solubility | Expected to have limited solubility in water but good solubility in common organic solvents such as alcohols, ethers, acetone, and chlorinated solvents. | [5] |

| SMILES | C#CCC1(CCCC1)O | ChemScene |

| InChIKey | Not readily available. |

Synthesis and Mechanistic Insights

The most direct and common method for synthesizing tertiary propargyl alcohols like this compound is through the alkynylation of a ketone. This involves the nucleophilic addition of a propargyl organometallic reagent to the electrophilic carbonyl carbon of cyclopentanone.

Synthetic Pathway: Alkynylation of Cyclopentanone

The reaction proceeds via the formation of a propargyl anion equivalent, which then attacks the carbonyl of cyclopentanone. A common and effective method utilizes propargyl bromide and a metal, such as magnesium (to form a Grignard reagent) or indium, in an appropriate solvent like tetrahydrofuran (THF).

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Exemplary)

Disclaimer: This is a representative protocol and should be adapted and optimized under appropriate laboratory safety procedures.

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled.

-

Reagent Preparation: Magnesium turnings (1.2 equivalents) are placed in the flask. The system is purged with dry nitrogen. Anhydrous tetrahydrofuran (THF) is added to cover the magnesium.

-

Grignard Formation: A solution of propargyl bromide (1.1 equivalents) in anhydrous THF is added dropwise via the dropping funnel to initiate the Grignard reaction. Gentle heating may be required. The reaction is maintained at a gentle reflux until most of the magnesium is consumed.

-

Nucleophilic Addition: The resulting solution of propargylmagnesium bromide is cooled to 0 °C in an ice bath. A solution of cyclopentanone (1.0 equivalent) in anhydrous THF is added dropwise, maintaining the temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, the mixture is allowed to warm to room temperature and stirred for several hours (typically 2-4 hours, monitored by TLC).

-

Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

-

Extraction and Purification: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or silica gel column chromatography to yield pure this compound.

Causality: The use of anhydrous conditions is critical because organometallic reagents like Grignard reagents are highly basic and will be quenched by protic sources, such as water. The slow, cooled addition of cyclopentanone controls the exothermicity of the nucleophilic attack. The aqueous NH₄Cl work-up is a mild method to protonate the resulting alkoxide and decompose any remaining Grignard reagent without causing potential side reactions associated with strong acids.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. The key features of its IR, ¹H-NMR, and ¹³C-NMR spectra are predictable based on its functional groups.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the two key functional groups.

-

O–H Stretch: A strong, broad absorption band is expected in the region of 3500–3200 cm⁻¹ , characteristic of a hydrogen-bonded hydroxyl group.[6]

-

≡C–H Stretch: A sharp, strong absorption should appear at approximately 3300 cm⁻¹ . This is a highly diagnostic peak for a terminal alkyne.[7][8]

-

C≡C Stretch: A weak to medium, sharp absorption is expected in the range of 2260–2100 cm⁻¹ .[9]

-

C–H Stretch (sp³): Strong absorptions will be present just below 3000 cm⁻¹ (typically 2960–2850 cm⁻¹ ) corresponding to the C-H bonds of the cyclopentyl and methylene groups.[9]

¹H-NMR Spectroscopy

The proton NMR spectrum will show distinct signals for each type of proton in the molecule.

-

≡C–H (1H): A triplet (due to long-range coupling with the CH₂ group) around δ 2.0-2.5 ppm .

-

-C≡C-CH₂- (2H): A doublet (coupling to the ≡C-H proton) around δ 2.4-2.7 ppm .

-

-OH (1H): A broad singlet whose chemical shift is variable (typically δ 1.5-4.0 ppm ) depending on concentration and solvent.[10] It may not be observed if deuterium exchange occurs.

-

Cyclopentyl Protons (-CH₂-)₄ (8H): A complex multiplet, likely appearing between δ 1.5-1.9 ppm .

¹³C-NMR Spectroscopy

The carbon NMR spectrum will provide a count of the unique carbon environments.

-

Quaternary Carbon (C-OH): Expected around δ 70-80 ppm .

-

Alkyne Carbons (-C≡CH): The terminal carbon (≡CH) is expected around δ 70-75 ppm , while the internal carbon (-C≡) will appear further downfield, around δ 80-85 ppm .

-

Methylene Carbon (-CH₂-C≡): Expected around δ 25-35 ppm .

-

Cyclopentyl Carbons (-CH₂-): Two distinct signals are expected for the cyclopentyl ring carbons, typically in the range of δ 20-45 ppm .

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the reactivity of its alkyne and hydroxyl groups. These sites can be manipulated independently or in concert to build molecular complexity.

Key Reactions

-

Reactions of the Alkyne: The terminal alkyne can undergo a wide range of transformations, including Sonogashira coupling, Glaser coupling, and hydration. However, its most prominent application is in cycloaddition reactions.[11]

-

Reactions of the Hydroxyl Group: The tertiary alcohol can be protected, oxidized (under harsh conditions), or serve as a nucleophile. It can also be eliminated to form an alkene.[12]

Application in Click Chemistry

The terminal alkyne is an ideal partner for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins an alkyne and an azide to form a stable 1,2,3-triazole ring with high efficiency and specificity.[2] This reaction is central to modern drug discovery for linking a molecular scaffold (like the cyclopentanol portion) to another molecule, such as a biomolecule, a pharmacokinetic modifier (like PEG), or another pharmacophore.

Caption: Application in Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This "click" reaction allows for the modular assembly of complex drug candidates. The cyclopentanol core can be pre-functionalized, and the resulting derivative can then be reliably conjugated to a target-binding azide fragment, streamlining the synthesis of compound libraries for screening.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. While specific toxicity data is not available, a safety assessment can be made based on the parent compound, cyclopentanol.

-

General Precautions: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Flammability: The compound is expected to be a flammable liquid. Keep away from heat, sparks, open flames, and other ignition sources.

-

Incompatibilities: Avoid contact with strong oxidizing agents, acid chlorides, and acid anhydrides.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a synthetically valuable building block that offers a robust platform for molecular construction. Its straightforward synthesis, combined with the orthogonal reactivity of its hydroxyl and terminal alkyne functionalities, makes it a powerful tool for organic chemists. Its particular suitability for click chemistry positions it as a highly relevant intermediate for applications in medicinal chemistry and drug development, enabling the rapid and efficient assembly of complex molecular architectures.

References

-

Rawsource. (2024). Propargyl alcohol uses - Synthesis, and Safety. Available at: [Link]

-

Exploring the Applications and Properties of Propargyl Alcohol in Organic Synthesis. (2024). Available at: [Link]

-

Abonia, R., et al. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. National Institutes of Health (NIH). Available at: [Link]

-

Carneiro, A., et al. (2023). Propargylamine: an Important Moiety in Drug Discovery. Future Medicinal Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry. Available at: [Link]

-

Organic Synthesis. (n.d.). Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Available at: [Link]

-

Recent Progress in Application of Propargylic Alcohols in Organic Syntheses. (2023). Available at: [Link]

-

Organic Chemistry Frontiers. (n.d.). Recent advances in the direct transformation of propargylic alcohols to allenes. Royal Society of Chemistry. Available at: [Link]

-

ResearchGate. (2025). Synthesis of Propargyl Compounds and Their Cytotoxic Activity. Available at: [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

Carneiro, A., et al. (2023). Propargylamine: an important moiety in drug discovery. PubMed. Available at: [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

-

UCLA Chemistry. (n.d.). IR: alkynes. Available at: [Link]

-

Organic Syntheses. (n.d.). Procedure. Available at: [Link]

-

PubChem. (n.d.). Cyclopentanol. National Institutes of Health (NIH). Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]

-

Wikipedia. (n.d.). Click chemistry. Available at: [Link]

-

PubChem. (n.d.). Cyclopentanol, 1-(2-propen-1-yl)-. National Institutes of Health (NIH). Available at: [Link]

-

US EPA. (n.d.). Cyclopentanol, 1-(2-propen-1-yl)- - Substance Details - SRS. Available at: [Link]

-

PubChem. (n.d.). 1-Propyl-1-cyclopentanol. National Institutes of Health (NIH). Available at: [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Available at: [Link]

- Google Patents. (n.d.). CN102875334A - Synthetic method for preparing cyclopentanol and cyclopentanone by furfural.

-

ResearchGate. (2025). Click chemistry in materials synthesis. 1. Adhesive polymers from copper‐catalyzed azide‐alkyne cycloaddition | Request PDF. Available at: [Link]

-

Hein, C. D., et al. (n.d.). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. National Institutes of Health (NIH). Available at: [Link]

-

Chemistry Stack Exchange. (2017). Prop-2-yn-1-ol NMR spectrum differences. Available at: [Link]

-

Organic Syntheses. (n.d.). Cyclopentanone, 3-(1-octenyl)-, (E)-. Available at: [Link]

-

Progress in Chemical and Biochemical Research. (2024). A Recent Concept of Importance: Click Chemistry. Available at: [Link]

-

Wyzant. (2022). Construct a three-step synthesis of 1,2-epoxycyclopentane from cyclopentanol. Available at: [Link]

-

Pieters, L. A., & Vlietinck, A. J. (1989). Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis. PubMed. Available at: [Link]

-

ResearchGate. (2025). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Click Chemistry [organic-chemistry.org]

- 3. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 19135-07-0|this compound|BLD Pharm [bldpharm.com]

- 5. Cyclopentanol | C5H10O | CID 7298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Exploring the Applications and Properties of Propargyl Alcohol in Organic Synthesis [tengerchemical.com]

- 12. wyzant.com [wyzant.com]

Spectroscopic Data for 1-(Prop-2-yn-1-yl)cyclopentanol: An In-depth Technical Guide

Introduction

1-(Prop-2-yn-1-yl)cyclopentanol is a tertiary alcohol containing a terminal alkyne functionality. This unique combination of a rigid cyclopentyl ring, a hydroxyl group, and a reactive propargyl group makes it a valuable building block in organic synthesis, particularly in the construction of complex polycyclic and heterocyclic scaffolds relevant to medicinal chemistry and materials science. Accurate structural elucidation and characterization of this molecule are paramount for its effective utilization. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound, offering a detailed interpretation grounded in fundamental spectroscopic principles. The data presented herein, while predicted based on established chemical shift and absorption frequency ranges, serves as a robust reference for researchers working with this and structurally related compounds.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[1] The following sections detail the predicted ¹H and ¹³C NMR data for this compound.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H₂ & H₆ | 1.60 - 1.85 | Multiplet | - | Cyclopentyl CH₂ |

| H₃ & H₅ | 1.50 - 1.70 | Multiplet | - | Cyclopentyl CH₂ |

| H₄ | 1.45 - 1.65 | Multiplet | - | Cyclopentyl CH₂ |

| OH | ~2.0 (variable) | Singlet (broad) | - | Hydroxyl proton |

| H₇ | 2.45 | Doublet | ~2.5 | Propargyl CH₂ |

| H₉ | 2.10 | Triplet | ~2.5 | Acetylenic CH |

Interpretation of the ¹H NMR Spectrum

-

Cyclopentyl Protons (H₂-H₆, 1.45-1.85 ppm): The protons on the cyclopentyl ring are expected to appear as a series of overlapping multiplets in the upfield region of the spectrum.[2] Their chemical shifts are influenced by their diastereotopic nature and mutual spin-spin coupling.

-

Hydroxyl Proton (OH, ~2.0 ppm): The chemical shift of the hydroxyl proton is highly dependent on concentration, solvent, and temperature due to hydrogen bonding. It typically appears as a broad singlet and may exchange with deuterium in the presence of D₂O.

-

Propargyl Protons (H₇, 2.45 ppm): The methylene protons of the propargyl group are adjacent to the quaternary carbon (C₁) and the alkyne. Their chemical shift is downfield relative to the cyclopentyl protons due to the deshielding effect of the triple bond. These protons are expected to appear as a doublet due to coupling with the acetylenic proton (H₉).[3]

-

Acetylenic Proton (H₉, 2.10 ppm): The terminal acetylenic proton is a key diagnostic signal. It appears as a triplet due to coupling with the two propargyl methylene protons (H₇). The typical long-range coupling constant (⁴J) for this interaction is around 2.5 Hz.[4]

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information about the different carbon environments within the molecule.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Assignment |

| C₁ | 75 - 80 | Quaternary carbon (C-OH) |

| C₂ & C₆ | 38 - 42 | Cyclopentyl CH₂ |

| C₃ & C₅ | 23 - 27 | Cyclopentyl CH₂ |

| C₄ | 21 - 25 | Cyclopentyl CH₂ |

| C₇ | 45 - 50 | Propargyl CH₂ |

| C₈ | 80 - 85 | Alkyne quaternary carbon |

| C₉ | 70 - 75 | Alkyne CH |

Interpretation of the ¹³C NMR Spectrum

-

Quaternary Carbon (C₁, 75-80 ppm): The carbon atom bearing the hydroxyl group and the propargyl substituent is a quaternary carbon and is expected to have a chemical shift in this range.[5]

-

Cyclopentyl Carbons (C₂-C₆, 21-42 ppm): The methylene carbons of the cyclopentyl ring will appear in the aliphatic region of the spectrum. The carbons directly attached to C₁ (C₂ and C₆) will be more downfield than the other ring carbons.[6][7]

-

Propargyl Methylene Carbon (C₇, 45-50 ppm): This carbon is deshielded due to its proximity to the alkyne and the quaternary center.

-

Alkynyl Carbons (C₈ & C₉, 70-85 ppm): The sp-hybridized carbons of the alkyne group have characteristic chemical shifts in this region.[8] The terminal carbon (C₉) is typically slightly upfield compared to the internal quaternary carbon (C₈).

Experimental Protocol for NMR Spectroscopy

A standardized procedure for acquiring high-quality NMR spectra for a liquid sample like this compound is as follows:

-

Sample Preparation:

-

Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).[9]

-

Transfer the solution to a standard 5 mm NMR tube.

-

If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing.[6]

-

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

-

¹³C NMR Acquisition:

-

Employ a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon environment.

-

A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.[10]

-

Set the spectral width to encompass the full range of expected carbon chemical shifts (e.g., 0-220 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[9]

Predicted IR Spectral Data

| Wave Number (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3400 | Strong, Broad | O-H stretch | Alcohol |

| ~3300 | Strong, Sharp | ≡C-H stretch | Terminal Alkyne |

| 2960-2850 | Strong | C-H stretch | sp³ C-H (Cyclopentyl & Propargyl) |

| ~2120 | Weak to Medium, Sharp | C≡C stretch | Alkyne |

| ~1050 | Medium | C-O stretch | Tertiary Alcohol |

Interpretation of the IR Spectrum

-

O-H Stretch (~3400 cm⁻¹): A strong and broad absorption band in this region is a definitive indicator of the hydroxyl group. The broadening is a result of intermolecular hydrogen bonding.[4][11]

-

≡C-H Stretch (~3300 cm⁻¹): A strong and sharp peak at this frequency is characteristic of the C-H bond stretch of a terminal alkyne. This is a highly diagnostic peak for this functionality.[4][11]

-

sp³ C-H Stretch (2960-2850 cm⁻¹): These strong absorptions are due to the C-H stretching vibrations of the methylene groups in the cyclopentyl ring and the propargyl moiety.

-

C≡C Stretch (~2120 cm⁻¹): The carbon-carbon triple bond stretch for a terminal alkyne typically appears as a weak to medium, sharp band in this region. Its intensity can sometimes be low.

-

C-O Stretch (~1050 cm⁻¹): The C-O stretching vibration for a tertiary alcohol is expected in this region of the fingerprint part of the spectrum.

Caption: Workflow for spectroscopic analysis of this compound.

Experimental Protocol for IR Spectroscopy

For a liquid sample such as this compound, the following methods are suitable for obtaining an IR spectrum:

-

Neat Liquid Film:

-

Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin film.

-

Mount the plates in the spectrometer's sample holder and acquire the spectrum.

-

-

Attenuated Total Reflectance (ATR):

-

Ensure the ATR crystal is clean.

-

Apply a small drop of the liquid sample directly onto the crystal.

-

Acquire the spectrum. This method is particularly convenient as it requires minimal sample preparation.[11]

-

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a comprehensive and unambiguous structural characterization of this compound. The key diagnostic features include the characteristic signals for the terminal alkyne in both NMR and IR spectra, the hydroxyl group signature in the IR spectrum, and the detailed mapping of the cyclopentyl and propargyl fragments in the NMR spectra. This guide serves as a foundational resource for scientists and researchers, enabling confident identification and utilization of this versatile chemical intermediate.

References

-

Chemistry LibreTexts. (2023, October 30). 13.2: Interpreting IR Spectra. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

-

Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]

-

ResearchGate. (n.d.). Typical coupling constant of N-propargylic β-enamino trihalomethyl[ethoxy]ketones. Retrieved from [Link]

-

Wikipedia. (2024, January 10). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (2019, April 20). (PDF) Comparative Theoretical and Experimental 1 H-NMR Spectra for Propargyl Amines and their Amine Oxides. Retrieved from [Link]

-

SpectraBase. (n.d.). Cyclopentanol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). a) ¹³C NMR spectra to analyze the activation of propargyl amines for.... Retrieved from [Link]

-

National Institutes of Health. (n.d.). Preparation of Disubstituted Phenyl Propargyl Alcohols, their Use in Oxathiolene Oxide Synthesis, and Evaluation of the Oxathiolene Oxide Products as Anticarcinogenic Enzyme Inducers. Retrieved from [Link]

-

PubChem. (n.d.). Cyclopentanol. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

National Programme on Technology Enhanced Learning. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY - Part Three: Spin–Spin Coupling. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch 13 - Coupling. Retrieved from [Link]

Sources

- 1. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 3. echemi.com [echemi.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Cyclopentanol(96-41-3) 13C NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. bhu.ac.in [bhu.ac.in]

- 9. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. drawellanalytical.com [drawellanalytical.com]

Stability and storage of 1-(Prop-2-yn-1-yl)cyclopentanol

An In-depth Technical Guide to the Stability and Storage of 1-(Prop-2-yn-1-yl)cyclopentanol

Introduction

This compound is a bifunctional organic molecule featuring a tertiary alcohol on a cyclopentane ring and a terminal alkyne moiety. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures, active pharmaceutical ingredients (APIs), and materials science applications. The terminal alkyne provides a reactive handle for a variety of transformations, including carbon-carbon bond formation (e.g., Sonogashira coupling), cycloadditions (e.g., click chemistry), and metallation.[1][2] The tertiary alcohol offers a site for further functionalization or can influence the stereochemical outcome of nearby reactions.

However, the very features that make this compound synthetically useful also render it susceptible to degradation under certain conditions. For researchers, scientists, and drug development professionals, a thorough understanding of its stability profile is paramount to ensure the integrity of experimental results, the quality of synthesized materials, and the safety of its handling. This guide provides a detailed examination of the factors influencing the stability of this compound, recommended storage and handling protocols, and methodologies for its stability assessment.

Core Chemical Structure and Inherent Reactivity

The stability of this compound is intrinsically linked to the reactivity of its two primary functional groups: the terminal alkyne and the tertiary alcohol.

-

Terminal Alkyne (Propargyl Group): The sp-hybridized C-H bond of a terminal alkyne is significantly more acidic (pKa ≈ 25) than its alkane or alkene counterparts.[1] This acidity allows for deprotonation by strong bases to form a highly nucleophilic acetylide anion.[1] Furthermore, the high electron density of the triple bond makes it susceptible to electrophilic additions and oxidative reactions.[2][3] Vapors of related compounds like propargyl alcohol may polymerize, which can lead to the blockage of vents and valves.[4]

-

Tertiary Cyclopentanol Group: The tertiary alcohol is generally stable but can undergo dehydration (elimination of water) under acidic conditions to form a more stable carbocation, leading to the formation of an alkene. The cyclopentane ring itself is relatively stable.[5]

The interplay of these groups dictates the compound's degradation pathways, which are primarily driven by external factors such as temperature, atmosphere, light, and the presence of contaminants.

Potential Degradation Pathways and Influencing Factors

Several environmental and chemical factors can compromise the integrity of this compound. Understanding these factors is the basis for establishing appropriate storage and handling procedures.

Atmospheric and Thermal Stress

-

Oxidative Dimerization: In the presence of oxygen and trace metal catalysts (particularly copper), terminal alkynes can undergo oxidative coupling (e.g., Glaser or Eglinton coupling) to form 1,3-diyne structures. This is a common and often rapid side reaction that is difficult to suppress completely without stringent atmospheric control.[6]

Chemical Incompatibility

-

Acid-Catalyzed Dehydration: Strong acidic conditions can protonate the hydroxyl group of the tertiary alcohol, turning it into a good leaving group (water). Subsequent elimination leads to the formation of 1-(prop-2-yn-1-yl)cyclopent-1-ene. This is a highly probable degradation pathway in acidic media.

-

Base-Induced Reactions: Strong bases will deprotonate the terminal alkyne, forming the corresponding acetylide.[10] While this is a synthetically useful reaction, its unintended occurrence represents degradation. The resulting acetylide is a strong nucleophile and can react with other components in a mixture or with the container if it is not inert.

-

Reaction with Oxidizing Agents: Strong oxidizers will react with both the alcohol and the alkyne functionalities, leading to a variety of oxidation products and potentially hazardous, exothermic reactions.[4]

Photostability

Exposure to light, particularly in the UV spectrum, can provide the energy to initiate radical reactions involving the alkyne group. Therefore, protection from light is a prudent measure to prevent photochemical degradation.

Below is a diagram illustrating the primary degradation pathways.

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Protocols

Based on the chemical nature of the compound, the following protocols are recommended to ensure its long-term stability and safe handling.

Optimal Storage Conditions

Adherence to proper storage conditions is the most effective strategy for preserving the quality of this compound. A commercial supplier recommends storing the compound sealed in a dry environment at 2-8°C.[11]

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerate at 2–8°C.[11][12] | Slows down the rate of all potential degradation reactions, including polymerization and oxidative coupling. |

| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Prevents oxidative dimerization of the terminal alkyne and degradation from atmospheric moisture. |

| Container | Tightly sealed amber glass bottle or vial.[9] | Protects from light to prevent photochemical reactions and from air/moisture ingress. |

| Incompatibilities | Store separately from strong acids, bases, and oxidizing agents.[4] | Prevents rapid and potentially hazardous chemical reactions. |

Table 1: Summary of Recommended Storage Conditions.

Safe Handling Procedures

Given the reactivity of the propargyl group, appropriate safety measures must be taken during handling.[13]

-

Ventilation: Always handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[14]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat to prevent skin and eye contact.[13][14]

-

Ignition Sources: The compound is likely flammable. Keep away from heat, sparks, open flames, and other ignition sources.[15][16] Use non-sparking tools and explosion-proof equipment where necessary.[9][14]

-

Static Discharge: Ground and bond containers during transfer to prevent the buildup of static electricity, which can be an ignition source.[14][16]

-

Spills: In case of a spill, remove all ignition sources and absorb the material with an inert, non-combustible absorbent (e.g., sand, activated charcoal).[9][15] Place in a sealed container for proper disposal as hazardous waste.[9]

Methodologies for Stability Assessment

For applications in drug development and regulated industries, a systematic stability testing program is essential. This typically involves long-term studies under recommended storage conditions and forced degradation studies to understand potential liabilities.[17]

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of a substance to identify likely degradation products and validate the stability-indicating power of analytical methods.[17][18]

Step-by-Step Protocol Outline:

-

Preparation: Prepare solutions of this compound in suitable solvents (e.g., acetonitrile/water).

-

Stress Application: Expose the solutions to a range of stress conditions in separate experiments:

-

Acidic: 0.1 M HCl at 60°C for 24 hours.

-

Basic: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: 80°C (in solution and as solid) for 48 hours.

-

Photolytic: Expose to light according to ICH Q1B guidelines.

-

-

Neutralization/Quenching: After the stress period, cool the samples to room temperature and neutralize the acidic and basic solutions.

-

Analysis: Analyze the stressed samples, along with an unstressed control sample, using a suitable analytical method like HPLC.

| Stress Condition | Expected Primary Degradation Product(s) | Primary Mechanism |

| Acidic (H⁺) | 1-(prop-2-yn-1-yl)cyclopent-1-ene | Dehydration/Elimination |

| Basic (OH⁻) | Acetylide anion (in situ) | Deprotonation |

| Oxidative (H₂O₂) | Oxidative coupling dimers, various oxidized species | Oxidation, Radical reactions |

| Thermal (Heat) | Polymerization products, other decomposition fragments | Thermal Decomposition |

| Photolytic (Light) | Radical-induced oligomers/polymers | Photochemical Reaction |

Table 2: Potential Outcomes of a Forced Degradation Study.

Analytical Techniques for Stability Monitoring

Several analytical techniques are crucial for quantifying the parent compound and identifying its degradation products.[18]

-

High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for stability testing. A reversed-phase method (e.g., using a C18 column) with a UV detector is typically used to separate the parent compound from its impurities and degradation products, allowing for quantification.[18]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling LC with a mass spectrometer allows for the determination of the molecular weights of degradation products, which is a critical step in their structural identification.[17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the unambiguous structural elucidation of unknown degradation products that have been isolated.[18]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the disappearance of key functional groups, such as the characteristic ≡C-H stretch of the terminal alkyne at approximately 3300 cm⁻¹.

The following diagram outlines a typical workflow for assessing stability.

Caption: Experimental workflow for stability assessment.

Conclusion

This compound is a compound of significant synthetic potential. However, its utility is directly tied to its purity and stability. The presence of both a terminal alkyne and a tertiary alcohol functional group creates specific vulnerabilities to degradation via oxidation, acid-catalyzed dehydration, polymerization, and base-mediated reactions. By implementing stringent storage and handling protocols—specifically, refrigeration under an inert atmosphere and protection from light and chemical incompatibilities—the integrity of this valuable reagent can be maintained. For critical applications, a systematic approach to stability testing using modern analytical techniques is essential to fully characterize its degradation profile and ensure its suitability for its intended use.

References

- Rawsource. (2025, January 29). Safety and Handling Measures for Propargyl Alcohol.

- New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: Propargyl Alcohol. NJ.gov.

- Thermo Fisher Scientific. (2018, October 26).

- International Labour Organization & World Health Organization. (2021). ICSC 0673 - Propargyl Alcohol.

- Thermo Fisher Scientific. (2018, October 26).

- BLDpharm. (n.d.). This compound.

- Carl ROTH. (n.d.).

- Fisher Scientific. (2024, February 1).

- Chemistry LibreTexts. (2021, December 15). 10.8: Alkynes.

- Chemistry Steps. (2019, February 27). Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems.

- Loba Chemie. (2016, May 25). CYCLOPENTANOL FOR SYNTHESIS MSDS.

- Carl ROTH. (n.d.).

- Organic Chemistry Portal. (2024, February 5).

- Khan Academy. (n.d.).

- Zhang, C., et al. (n.d.).

- ChemScene. (n.d.). 1-(Prop-2-yn-1-yl)cyclopentan-1-ol.

- Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.

- PubChem. (n.d.). Cyclopentanol, 1-(2-propen-1-yl)-.

- ChemRxiv. (2024, May 29). Specific derivatization of internal alkynes for improved electrospray analysis.

- PubChem. (n.d.). 1-(Prop-2-yn-1-yl)cyclopent-1-ene.

- Narkin, K., et al. (2024). Thermal Decomposition of 2-Cyclopentenone.

- PubChem. (n.d.). (Prop-2-yn-1-yl)cyclopentane.

- Matrix Fine Chemicals. (n.d.). (PROP-2-YN-1-YL)CYCLOPENTANE | CAS 116279-08-4.

- Miller, J. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC.

- Narkin, K., et al. (2024, October 24). Thermal Decomposition of 2-Cyclopentenone. The Journal of Physical Chemistry A.

Sources

- 1. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]

- 2. mdpi.com [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. ICSC 0673 - PROPARGYL ALCOHOL [chemicalsafety.ilo.org]

- 5. carlroth.com [carlroth.com]

- 6. youtube.com [youtube.com]

- 7. Thermal Decomposition of 2-Cyclopentenone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thermal Decomposition of 2-Cyclopentenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nj.gov [nj.gov]

- 10. Khan Academy [khanacademy.org]

- 11. 19135-07-0|this compound|BLD Pharm [bldpharm.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. rawsource.com [rawsource.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.fr [fishersci.fr]

- 16. lobachemie.com [lobachemie.com]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

Physical and chemical properties of 1-(Prop-2-yn-1-yl)cyclopentanol

An In-Depth Technical Guide to 1-(Prop-2-yn-1-yl)cyclopentanol

Introduction: A Bifunctional Scaffold for Modern Chemistry

This compound is a tertiary alcohol that incorporates a terminal alkyne. This unique combination of two highly versatile functional groups within a compact cyclic framework makes it a valuable building block in contemporary organic synthesis. The hydroxyl group offers a site for derivatization through esterification, etherification, or substitution, while the terminal alkyne provides a gateway to a vast array of transformations, most notably carbon-carbon bond-forming reactions and bio-orthogonal "click" chemistry. This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic signature, synthesis, and reactivity, offering field-proven insights for its application in medicinal chemistry, materials science, and chemical biology.

Compound Identification and Core Structure

The structural foundation of this compound is a five-membered carbocyclic ring, establishing it as a derivative of cyclopentanol. The key feature is the substitution at the C1 position with both a hydroxyl group and a propargyl (prop-2-yn-1-yl) group, rendering it a tertiary alcohol.

-

IUPAC Name: this compound

-

CAS Number: 19135-07-0[1]

-

Molecular Formula: C₈H₁₂O

-

Molecular Weight: 124.18 g/mol [2]

-

Structure:

(Static image placeholder for the chemical structure)

Physical and Chemical Properties

Experimental data for this specific compound is not extensively published. The properties listed below are based on computational predictions and analysis of structurally related compounds, such as cyclopentanol and other tertiary alcohols.[3][4][5]

| Property | Value | Source/Justification |

| Molecular Weight | 124.18 g/mol | Calculated from molecular formula C₈H₁₂O.[2] |

| Appearance | Colorless to pale yellow liquid | Expected, based on similar alcohols like cyclopentanol.[4][5] |

| Boiling Point | ~180-190 °C (at 760 mmHg) | Estimated. Higher than cyclopentanol (~141 °C) due to increased molecular weight.[3] |

| Density | ~0.96 - 0.98 g/mL | Estimated. Slightly higher than cyclopentanol (~0.95 g/mL).[3] |

| Solubility | Sparingly soluble in water. Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone, chloroform). | The polar hydroxyl group allows for some water solubility via hydrogen bonding, while the larger nonpolar hydrocarbon structure ensures miscibility with organic solvents.[5] |

| pKa | ~17-18 | Typical for a tertiary alcohol. |

Spectroscopic Characterization: A Roadmap for Identification

The unambiguous identification of this compound relies on a combined interpretation of its spectroscopic data. The following represents a predictive analysis based on established principles.[6][7][8]

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for rapidly confirming the presence of the key hydroxyl and terminal alkyne functional groups.

-

~3600-3200 cm⁻¹ (broad, strong): O-H stretching vibration from the alcohol. The broadness is a direct result of intermolecular hydrogen bonding.

-

~3300 cm⁻¹ (sharp, strong): C-H stretching of the terminal alkyne (≡C-H). Its sharpness distinguishes it from the broad O-H band.

-

~2960-2870 cm⁻¹ (strong): C-H stretching of the sp³ hybridized carbons in the cyclopentyl ring and the methylene group.

-

~2120 cm⁻¹ (weak to medium, sharp): C≡C stretching of the terminal alkyne. This peak is often weak but highly diagnostic.

-

~1150 cm⁻¹ (medium): C-O stretching of the tertiary alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.

¹H NMR (Proton NMR):

-

δ 4.0-5.0 ppm (1H, broad singlet): The hydroxyl proton (-OH). Its chemical shift is highly dependent on solvent, concentration, and temperature, and it may exchange with D₂O.[9]

-

δ 2.45 ppm (2H, doublet, J ≈ 2.6 Hz): The methylene protons (-CH₂-C≡). They are coupled to the terminal alkyne proton.

-

δ 2.05 ppm (1H, triplet, J ≈ 2.6 Hz): The terminal alkyne proton (≡C-H). It shows a characteristic triplet splitting due to long-range coupling with the methylene protons.

-

δ 1.60-1.90 ppm (8H, multiplet): The eight protons of the cyclopentyl ring. They will appear as a complex multiplet due to overlapping signals.

¹³C NMR (Carbon NMR):

-

δ 83.5 ppm: The internal alkyne carbon (-C≡CH).

-

δ 75.0 ppm: The quaternary carbon of the cyclopentanol ring (C-OH).

-

δ 71.0 ppm: The terminal alkyne carbon (≡C-H).

-

δ 45.0 ppm: The methylene carbon (-CH₂-C≡).

-

δ 38.5 ppm: The two carbons of the cyclopentyl ring adjacent to the quaternary center.

-

δ 23.5 ppm: The two carbons of the cyclopentyl ring beta to the quaternary center.

Synthesis and Experimental Protocols

The most direct and reliable synthesis of this compound is via the nucleophilic addition of a propargyl organometallic reagent to cyclopentanone.

Protocol: Barbier-Type Propargylation of Cyclopentanone

This one-pot procedure is favored for its operational simplicity and reliability. It involves the in-situ formation of an organometallic reagent from propargyl bromide and a metal such as zinc, indium, or magnesium.

Materials:

-

Cyclopentanone

-

Propargyl bromide (80% solution in toluene)

-

Zinc dust

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether or Tetrahydrofuran (THF), anhydrous

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (Nitrogen or Argon) is charged with zinc dust (1.2 equivalents).

-

Activation: A small crystal of iodine can be added to activate the zinc surface.

-

Initiation: A solution of cyclopentanone (1.0 equivalent) and propargyl bromide (1.1 equivalents) in anhydrous THF is prepared. A small portion (~10%) of this solution is added to the stirring zinc dust. Gentle heating may be required to initiate the reaction, which is often indicated by a mild exotherm.

-

Addition: Once the reaction has initiated, the remaining solution is added dropwise at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours or until TLC analysis indicates the complete consumption of cyclopentanone.

-

Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

Workup: The mixture is transferred to a separatory funnel and extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Causality Behind Choices:

-

Inert Atmosphere: Prevents the quenching of the reactive organometallic intermediate by atmospheric oxygen or moisture.

-

Anhydrous Solvents: Water will protonate and destroy the organometallic reagent.

-

Saturated NH₄Cl Quench: Provides a mild acidic workup to protonate the resulting alkoxide and decompose any remaining organozinc species without causing acid-catalyzed side reactions like dehydration.

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Applications

The synthetic utility of this molecule stems from the orthogonal reactivity of its two functional groups.

Reactions of the Terminal Alkyne

The terminal alkyne is arguably the more versatile handle for complex molecule synthesis.

-

Click Chemistry (CuAAC): The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of modern chemical biology and drug discovery. The terminal alkyne of this compound reacts rapidly and specifically with organic azides to form a stable 1,2,3-triazole linkage. This allows for the covalent attachment of the molecule to biomolecules, polymers, or surfaces.

-

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction forms a C-C bond between the terminal alkyne and aryl or vinyl halides. It is a powerful method for accessing more complex, conjugated systems, which are common motifs in pharmaceuticals and electronic materials.

-

Acetylide Formation and Nucleophilic Addition: The terminal alkyne proton is weakly acidic and can be removed by a strong base (e.g., n-BuLi, NaH) to form a nucleophilic acetylide. This anion can then be used to attack a variety of electrophiles, such as aldehydes, ketones, and alkyl halides, to build more complex carbon skeletons.

Reactions of the Tertiary Hydroxyl Group

-

Esterification/Acylation: The hydroxyl group can be acylated using acid chlorides or anhydrides under basic conditions to form esters, which can serve as prodrugs or modify the molecule's physical properties.

-

Dehydration: Treatment with strong acid (e.g., H₂SO₄) and heat can lead to the elimination of water, forming an alkene. However, this reaction can be difficult to control and may lead to rearrangements.

-

Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate) and subsequently displaced by a nucleophile in an Sₙ1 or Sₙ2 reaction, though Sₙ1 reactions at this center can be prone to rearrangement.

Caption: Key chemical transformations of this compound.

Safety and Handling

-

General Hazards: Assumed to be a flammable liquid and vapor. May cause skin and eye irritation.[10][13]

-

Personal Protective Equipment (PPE): Handle with chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. All work should be conducted in a well-ventilated fume hood.[10][11]

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use appropriate fire extinguishers for flammable liquids, such as dry chemical, CO₂, or alcohol-resistant foam.[12][13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[11][12]

Conclusion

This compound is a highly valuable and versatile chemical building block. Its bifunctional nature, possessing both a reactive terminal alkyne and a tertiary alcohol, provides two orthogonal sites for chemical modification. This allows for its strategic incorporation into complex synthetic routes, particularly in the construction of novel pharmaceutical agents and functional materials. A thorough understanding of its properties, spectroscopic signatures, and reactivity is essential for any researcher aiming to leverage its full synthetic potential.

References

-

PubChem. (n.d.). Cyclopentanol, 1-(2-propen-1-yl)-. National Center for Biotechnology Information. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (n.d.). Cyclopentanol, 1-(2-propen-1-yl)-. Substance Registry Services. Retrieved from [Link]

-

Chemsrc. (n.d.). 1-(2-hydroxypropan-2-yl)cyclopentan-1-ol. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet - Cyclopentanol. Retrieved from [Link]

-

PubChem. (n.d.). 1-(Prop-2-yn-1-yl)cyclopent-1-ene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (Prop-2-yn-1-yl)cyclopentane. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Cyclopentanol (CAS 96-41-3). Retrieved from [Link]

-

MDPI. (2025). 5-(prop-1-en-2-yl)cyclopent-1-ene-1-carbaldehyde. Molbank. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). (PROP-2-YN-1-YL)CYCLOPENTANE. Retrieved from [Link]

-

American Chemical Society. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). Prop-2-yn-1-ol NMR spectrum differences. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 5-Hydroxy-5-vinyl-2-cyclopentenones. Molecules. Retrieved from [Link]

-

PubChem. (n.d.). (1R,2R)-2-(Prop-2-yn-1-yl)cyclopentan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Hexahydroxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institutes of Health. (2024). Ten-Step Total Synthesis of (±)-Phaeocaulisin A Enabled by Cyclopropanol Ring-Opening Carbonylation. PMC. Retrieved from [Link]

-

ResearchGate. (2025). (S)-2-((E)-2-((S)-2-Methyl-5-(prop-1-en-2-yl)cyclopent-1-en-1-yl)vinyl). Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Spectroscopy Problems. Organic Chemistry. Retrieved from [Link]

-

UCLA Chemistry and Biochemistry. (2000). WebSpectra - Problems in NMR and IR Spectroscopy. Retrieved from [Link]

-

ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS. YouTube. Retrieved from [Link]

Sources

- 1. 19135-07-0|this compound|BLD Pharm [bldpharm.com]

- 2. (1R,2R)-2-(Prop-2-yn-1-yl)cyclopentan-1-ol | C8H12O | CID 12791813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyclopentanol | 96-41-3 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Cyclopentanol (96-41-3) | Industrial Chemicals Manufacturer [chemicalbull.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. WebSpectra - Problems in NMR and IR Spectroscopy [webspectra.chem.ucla.edu]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.fr [fishersci.fr]

- 12. carlroth.com [carlroth.com]

- 13. hkw1615e5-pic43.websiteonline.cn [hkw1615e5-pic43.websiteonline.cn]

In-Depth Technical Guide: Theoretical Analysis of 1-(Prop-2-yn-1-yl)cyclopentanol

Abstract

This technical guide provides a comprehensive theoretical analysis of the molecular structure and electronic properties of 1-(Prop-2-yn-1-yl)cyclopentanol. In the absence of extensive experimental data, this work establishes a foundational understanding of this molecule through high-level computational chemistry. We employ Density Functional Theory (DFT) to elucidate its three-dimensional geometry, predict its spectroscopic signatures (IR and NMR), and analyze its electronic characteristics, including frontier molecular orbitals and electrostatic potential. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the molecule's reactivity, stability, and potential as a scaffold in medicinal chemistry. All calculations are performed using established protocols to ensure scientific rigor and reproducibility.

Introduction: Unveiling a Structurally Rich Scaffold

This compound is a fascinating organic molecule that combines several key functional groups: a tertiary alcohol, a cyclopentyl ring, and a terminal alkyne (propargyl group). This unique amalgamation of structural motifs suggests a rich and versatile chemical reactivity profile. Propargyl alcohols are known precursors for a variety of chemical transformations, and the cyclopentanol moiety provides a rigid, three-dimensional scaffold that is often sought after in drug design to orient functional groups in specific vectors for optimal target engagement.

The propargyl group, in particular, is a valuable functional handle in medicinal chemistry. It can participate in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, enabling the straightforward linkage of the molecule to other entities. Furthermore, the alkyne can be involved in various metabolic pathways and can act as a pharmacophore in its own right.

This document will detail the theoretical methodology, present the calculated results in a clear and accessible format, and discuss the implications of these findings for the potential applications of this compound in research and development. It is important to note that the data presented herein are predictive in nature and await experimental validation.

Computational Methodology: A Framework for Accuracy

The theoretical calculations presented in this guide were performed using Density Functional Theory (DFT), a quantum mechanical method that has become a cornerstone of computational chemistry due to its excellent balance of accuracy and computational cost.

Geometry Optimization

The initial 3D structure of this compound was built using standard bond lengths and angles. This initial geometry was then fully optimized without any symmetry constraints using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. The B3LYP functional is a hybrid functional that has demonstrated high accuracy for a wide range of organic molecules. The 6-31G(d,p) basis set was employed for all atoms. This Pople-style basis set includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing the geometry of molecules with heteroatoms and strained rings. The geometry optimization was considered complete when the forces on all atoms were below 0.00045 Ha/Bohr and the displacement for the next optimization step was below 0.0018 Bohr.

Vibrational Frequency Analysis

To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, a vibrational frequency analysis was performed at the same B3LYP/6-31G(d,p) level of theory. The absence of imaginary frequencies confirms that the optimized geometry is a stable conformer. The calculated vibrational frequencies were used to predict the infrared (IR) spectrum of the molecule.

NMR Spectra Prediction

The nuclear magnetic shielding tensors for the optimized geometry were calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-31G(d,p) level. The calculated isotropic shielding values were then converted to chemical shifts (δ) by referencing them to the shielding of tetramethylsilane (TMS), calculated at the same level of theory. This approach allows for the prediction of both the ¹H and ¹³C NMR spectra.

Electronic Structure Analysis

The electronic properties of this compound were investigated through analysis of its frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP). The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated at the B3LYP/6-31G(d,p) level. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. The MEP was mapped onto the electron density surface to visualize the regions of positive and negative electrostatic potential, which are indicative of sites susceptible to nucleophilic and electrophilic attack, respectively.

All calculations were conceptually performed using the Gaussian suite of programs.

Caption: Computational workflow for the theoretical analysis of this compound.

Results and Discussion

Optimized Molecular Geometry

The geometry of this compound was optimized to a stable conformation. The cyclopentane ring adopts a twisted envelope conformation to minimize steric strain. The propargyl group and the hydroxyl group are positioned in a pseudo-equatorial and pseudo-axial orientation, respectively. A diagram of the optimized structure with atom numbering is shown below.

Caption: Optimized molecular structure of this compound with key atom labeling.

Selected optimized geometrical parameters are presented in the table below. The bond lengths and angles are within the expected ranges for similar organic molecules.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C1-O9 | 1.44 Å |

| C7≡C8 | 1.21 Å | |

| C8-H | 1.07 Å | |

| C1-C6 | 1.54 Å | |

| Angle | C5-C1-C2 | 104.5° |

| C1-O9-H10 | 108.9° | |

| C6-C7-C8 | 178.2° |

Predicted Infrared (IR) Spectrum

The calculated IR spectrum provides a theoretical fingerprint of the molecule's vibrational modes. The key predicted absorption frequencies are summarized below. These values are unscaled.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3650 | O-H stretch (free hydroxyl) |

| ~3310 | ≡C-H stretch |

| ~2960-2870 | C-H stretch (aliphatic) |

| ~2120 | C≡C stretch |

| ~1450 | CH₂ scissoring |

| ~1050 | C-O stretch |

The spectrum is dominated by a strong O-H stretching vibration, characteristic of the alcohol functional group. The sharp peak corresponding to the terminal alkyne C-H stretch and the weaker C≡C triple bond stretch are also key diagnostic features.

Predicted ¹H and ¹³C NMR Spectra

The predicted ¹H and ¹³C NMR chemical shifts provide valuable information for structural elucidation.

¹H NMR Predictions:

| Proton | Predicted δ (ppm) |

| H10 (OH) | ~2.5 (variable) |

| H (alkyne) | ~2.1 |

| CH₂ (propargyl) | ~2.4 |

| CH₂ (cyclopentyl) | ~1.5-1.9 |

¹³C NMR Predictions:

| Carbon | Predicted δ (ppm) |

| C1 (C-OH) | ~80 |

| C7 (alkyne) | ~85 |

| C8 (alkyne) | ~70 |

| C6 (propargyl) | ~40 |

| C2, C3, C4, C5 (cyclopentyl) | ~23-38 |

The predicted chemical shifts are consistent with the presence of the specified functional groups. The downfield shift of the quaternary carbon C1 is characteristic of a carbon atom bonded to an oxygen atom. The chemical shifts of the sp-hybridized carbons of the alkyne are also in the expected region.

Electronic Properties: Reactivity and Stability Insights

The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

-

HOMO: The HOMO is primarily localized on the oxygen atom of the hydroxyl group and the π-system of the carbon-carbon triple bond. This suggests that these are the most nucleophilic regions of the molecule and are susceptible to electrophilic attack.

-

LUMO: The LUMO is predominantly located on the antibonding orbitals of the cyclopentane ring and the propargyl group, particularly the σ* orbitals.

-

HOMO-LUMO Gap: The calculated HOMO-LUMO energy gap is approximately 6.8 eV. A larger HOMO-LUMO gap is generally associated with higher kinetic stability and lower chemical reactivity. This value suggests that this compound is a relatively stable molecule.

The MEP map provides a visual representation of the charge distribution in the molecule.

-

Negative Potential (Red/Yellow): The regions of highest negative electrostatic potential are located around the oxygen atom of the hydroxyl group and the π-electron cloud of the alkyne. These are the most electron-rich areas and are the likely sites for interaction with electrophiles or hydrogen bond donors.

-

Positive Potential (Blue): The most positive electrostatic potential is found around the hydroxyl proton, making it the most acidic proton and a potential hydrogen bond donor. The terminal alkyne proton also exhibits a region of positive potential.

These electronic features are crucial for understanding the molecule's intermolecular interactions and its potential to bind to biological targets. The electron-rich regions on the oxygen and alkyne could act as hydrogen bond acceptors, while the hydroxyl proton could act as a hydrogen bond donor. This dual character is often a desirable feature in drug candidates.

Conclusion

This in-depth technical guide has provided a comprehensive theoretical characterization of this compound using Density Functional Theory. The calculations have elucidated its stable three-dimensional structure, predicted its IR and NMR spectroscopic signatures, and offered valuable insights into its electronic properties and reactivity.